Product packaging for Biotin-PEG2-methyl ethanethioate(Cat. No.:)

Biotin-PEG2-methyl ethanethioate

Cat. No.: B12421390
M. Wt: 433.6 g/mol
InChI Key: YLSPLOAAMQPYEH-ZOBUZTSGSA-N
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Description

Contextualization of Biotin (B1667282) in Molecular Tool Development

Biotin, a B-vitamin, is a crucial molecule in the development of molecular tools due to its extraordinarily strong and specific interaction with the proteins avidin (B1170675) and streptavidin. nih.gov This robust binding is harnessed in a multitude of laboratory techniques. In molecular biology, biotin is frequently attached to other molecules, a process known as biotinylation, to "tag" them for detection, purification, or immobilization. youtube.com For instance, a biotinylated antibody can be used to identify a specific protein in a complex mixture. The subsequent addition of streptavidin, which can be linked to a fluorescent dye or an enzyme, allows for the visualization or quantification of the target protein. This "Trojan horse" strategy, where a molecule of interest is conjugated with a nutrient like biotin, can also be explored to enhance the uptake of small molecules into cells. nih.gov The versatility and strength of the biotin-avidin/streptavidin interaction have made it an indispensable tool in fields ranging from immunoassays and gene mapping to cancer diagnostics. nih.govyoutube.com

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Chemistry

Polyethylene glycol (PEG) linkers are synthetic polymers that serve as flexible spacers to connect two or more molecular entities. chempep.com In bioconjugation, the process of chemically linking two molecules to form a single hybrid, PEG linkers are invaluable. axispharm.com Their primary advantages include increased water solubility and biocompatibility. chempep.comaxispharm.com Many biomolecules are hydrophobic and can be difficult to work with in aqueous environments; attaching a hydrophilic PEG linker can overcome this challenge. researchgate.net Furthermore, PEGylation, the process of attaching PEG chains to molecules like proteins or drugs, can enhance their stability and reduce their immunogenicity, meaning they are less likely to provoke an immune response in a living organism. axispharm.com The "2" in Biotin-PEG2-methyl ethanethioate signifies a discrete PEG linker with two repeating ethylene (B1197577) glycol units. The defined length and structure of these monodisperse PEG linkers allow for more precise control in bioconjugation strategies. broadpharm.com The strategic use of PEG linkers can significantly improve the pharmacokinetic properties of therapeutic and diagnostic agents. koreascience.kr

Significance of Thioester Functionality in Chemical Biology

Thioesters are organic compounds that play a vital role in various biological and chemical processes. fiveable.me They are structurally similar to esters but contain a sulfur atom in place of an oxygen atom, which makes them more reactive. fiveable.me This heightened reactivity is crucial in many metabolic pathways, such as the synthesis of fatty acids and the formation of acetyl-CoA, a key molecule in cellular metabolism. wikipedia.org In the realm of chemical biology, the thioester functional group is particularly significant for its role in native chemical ligation (NCL). researchgate.net NCL is a powerful technique that allows for the synthesis of large proteins by chemically joining smaller peptide fragments. The reaction's high chemoselectivity and ability to proceed under mild, aqueous conditions make it ideal for working with sensitive biological molecules. researchgate.net The thioester group's capacity to undergo thiol-thioester exchange reactions further expands its utility in creating dynamic and reversible linkages in materials science and for applications like drug release. nih.govrsc.org

Overview of this compound as a Heterobifunctional Reagent

This compound is classified as a heterobifunctional reagent because it possesses two different reactive groups. On one end is the biotin moiety, which provides a highly specific "handle" for binding to streptavidin-coated surfaces or probes. On the other end is the methyl ethanethioate group, a reactive thioester. The PEG2 linker serves as a spacer between these two functional ends, imparting beneficial properties such as increased solubility and flexibility.

This unique combination of features makes this compound a valuable tool for a variety of research applications. For example, it can be used to attach a biotin tag to a protein or other biomolecule that has a compatible reactive partner for the thioester. This biotinylated molecule can then be used in pull-down assays, surface plasmon resonance (SPR) studies, or various imaging techniques. It is considered a cleavable linker, meaning the bond formed by the thioester can be broken under specific conditions, which can be advantageous in certain experimental designs. medchemexpress.com

Interactive Data Tables

Below are tables detailing the physicochemical properties of this compound and related compounds.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC18H31N3O5S2
Molecular Weight433.59 g/mol
IUPAC NameS-methyl 2-(2-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethanethioate

Data sourced from PubChem CID 162642569 nih.gov

Physicochemical Properties of Related Biotin-PEG Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
Biotin-PEG2-amineC16H30N4O4S374.5
Biotin-PEG2-azideC16H28N6O4S400.5
Biotin-PEG2-maleimideC23H35N5O7S525.6

Data sourced from PubChem and other chemical suppliers. nih.govnih.govbroadpharm.combroadpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31N3O5S2 B12421390 Biotin-PEG2-methyl ethanethioate

Properties

Molecular Formula

C18H31N3O5S2

Molecular Weight

433.6 g/mol

IUPAC Name

S-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C18H31N3O5S2/c1-13(22)27-11-10-26-9-8-25-7-6-19-16(23)5-3-2-4-15-17-14(12-28-15)20-18(24)21-17/h14-15,17H,2-12H2,1H3,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1

InChI Key

YLSPLOAAMQPYEH-ZOBUZTSGSA-N

Isomeric SMILES

CC(=O)SCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CC(=O)SCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for PEG-based Linkers

The construction of Biotin-PEG2-methyl ethanethioate involves a modular approach, where each component is added sequentially. General strategies for similar biotin-PEG linkers often form the basis for its synthesis. nih.govbiosyntan.de

The synthesis begins with biotin (B1667282), a vitamin whose carboxylic acid group is the primary site for modification. To facilitate coupling with the PEG spacer, this carboxylic acid must first be "activated." This activation enhances its electrophilicity, making it susceptible to nucleophilic attack by the spacer molecule.

Common activation methods include:

N-hydroxysuccinimide (NHS) ester formation: Biotin is reacted with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide to form Biotin-NHS ester. This intermediate is stable and can be easily isolated.

Acid chloride formation: Treatment of biotin with a reagent like thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acid chloride. This method is effective but less common for sensitive biomolecules due to its harshness.

In situ activation: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to activate the carboxyl group directly in the reaction mixture for immediate coupling with the PEG spacer.

Once biotin is activated, the PEG2 spacer is introduced. The spacer must be bifunctional, with one end capable of reacting with the activated biotin and the other end presenting a functional group that can be converted into the methyl ethanethioate. A suitable precursor is 2-(2-aminoethoxy)ethanol , which contains a primary amine to react with the activated biotin and a primary alcohol for later modification.

The reaction involves the nucleophilic attack of the amine group of the PEG spacer on the activated carbonyl carbon of biotin, forming a stable amide bond. This yields a Biotin-PEG2-alcohol intermediate. The hydrophilic PEG spacer not only connects the biotin and the reactive group but also improves the water solubility of the final molecule. precisepeg.com

The final step is the conversion of the terminal hydroxyl group of the Biotin-PEG2-alcohol intermediate into the methyl ethanethioate group. A common and effective method for creating thioesters is through the reaction of an alkyl halide with potassium thioacetate (B1230152). wikipedia.org This can be achieved in a two-step process:

Activation of the Terminal Alcohol: The hydroxyl group is converted into a good leaving group. This is typically done by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate (Biotin-PEG2-OTs), or with a reagent like thionyl chloride to form an alkyl chloride (Biotin-PEG2-Cl).

Nucleophilic Substitution: The resulting compound is then treated with a salt of thioacetic acid, such as potassium thioacetate (CH₃COSK). The thioacetate anion acts as a nucleophile, displacing the leaving group (e.g., tosylate or chloride) to form the S-acetyl group, yielding the final product, this compound. wikipedia.org

An alternative route involves oxidizing the terminal alcohol to a carboxylic acid, followed by a direct condensation reaction with methanethiol (B179389) using a dehydrating agent like DCC. wikipedia.org

Table 1: Plausible Synthetic Route for this compound
StepReactant 1Reactant 2Key ReagentsProductReaction Type
1BiotinN-hydroxysuccinimideDCCBiotin-NHS esterEsterification
2Biotin-NHS ester2-(2-aminoethoxy)ethanolBase (e.g., Triethylamine)Biotin-PEG2-alcoholAmidation
3aBiotin-PEG2-alcoholTosyl chloridePyridineBiotin-PEG2-tosylateTosylation
3bBiotin-PEG2-tosylatePotassium thioacetate-This compoundNucleophilic Substitution

Reaction Mechanisms of the Ethanethioate Group

The thioester functional group is considered a "high-energy" bond, making it more reactive than its oxygen ester counterpart. nih.govstackexchange.com This enhanced reactivity is due to the larger size of the sulfur atom compared to oxygen, which results in poorer orbital overlap and less resonance stabilization of the carbonyl group. stackexchange.com Consequently, the carbonyl carbon of a thioester is more electrophilic and susceptible to nucleophilic attack.

The methyl ethanethioate group readily undergoes nucleophilic acyl substitution with a variety of soft nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methanethiolate (B1210775) (CH₃S⁻) as a leaving group.

Key reactions include:

Thiolysis (Thiol-Thioester Exchange): Reaction with another thiol (R'-SH) leads to the formation of a new thioester. This transthioesterification is fundamental in processes like native chemical ligation for peptide synthesis and is often reversible. libretexts.orglibretexts.org

Aminolysis: Primary and secondary amines readily attack the thioester to form stable amide bonds. This reaction is particularly efficient and is a cornerstone of many bioconjugation strategies. The reaction with the ε-amino group of a lysine (B10760008) residue on a protein is a common example. nih.gov

Hydrolysis: While more stable in aqueous solution at neutral pH than acid anhydrides, thioesters can be hydrolyzed to a carboxylic acid and a thiol, especially under basic or acidic conditions. nih.govlibretexts.org

Computational studies have shown that while thioesters and oxygen esters have similar reactivity toward hard nucleophiles like hydroxide, thioesters are significantly more reactive toward softer nucleophiles like amines and carbanions. acs.org

Table 2: Relative Reactivity of Thioesters with Common Nucleophiles
NucleophileNucleophile TypeProduct TypeRelative ReactivityComments
R-SH (Thiol)SoftNew ThioesterHighBasis for thiol-thioester exchange and native chemical ligation. nih.govlibretexts.org
R-NH₂ (Amine)SoftAmideHighForms a very stable amide bond; widely used in bioconjugation. nih.govacs.org
H₂O/OH⁻ (Water/Hydroxide)HardCarboxylic AcidModerateHydrolytically more stable at neutral pH than many other activated esters. nih.gov
R-OH (Alcohol)HardEsterLowGenerally requires a catalyst or forcing conditions to proceed efficiently.

Thioesters are excellent acylating agents, meaning they efficiently transfer their acyl group (in this case, the Biotin-PEG2-acetyl group) to a nucleophile. gonzaga.edu This efficiency stems from two primary factors: the aforementioned electrophilicity of the carbonyl carbon and the fact that the resulting thiolate is a good leaving group. stackexchange.com

In biological systems, thioesters like acetyl-CoA are central to metabolism, participating in countless acyl transfer reactions. nih.gov For example, they are involved in the biosynthesis of fatty acids and in the acetylation of proteins. libretexts.org In synthetic applications, the acyl transfer reactivity of thioesters is harnessed for creating new bonds. The reaction of the this compound with a thiol on a target protein, for instance, would result in the transfer of the biotin-PEG2-acetyl moiety to the protein, forming a new thioester linkage. This can be the first step in a native chemical ligation process, where a subsequent intramolecular rearrangement forms a stable native peptide (amide) bond. nih.gov

Orthogonal Reactivity Design Principles

Orthogonal reactivity is a foundational principle in the design of complex biomolecules and conjugates, including biotinylated PEG linkers. The core concept involves the use of multiple, distinct reactive groups on a single molecule that can be addressed independently in separate reaction steps without interfering with one another. This allows for the sequential and controlled attachment of different molecular entities.

In the context of biotinylated PEG linkers, orthogonal design is crucial for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems. medchemexpress.com The linker, like this compound, serves as a bridge, and its functional groups must react selectively with their intended partners.

Common orthogonal reaction pairs used in the synthesis and application of biotin-PEG linkers include:

Azide-Alkyne Cycloaddition (Click Chemistry): An azide (B81097) group on the PEG linker can react specifically with a terminal alkyne on a target molecule in the presence of a copper catalyst (CuAAC) or with a strained cyclooctyne (B158145) (SPAAC) without a catalyst. chemicalbook.com This reaction is highly efficient and bio-orthogonal, meaning it does not cross-react with biological functional groups.

Thiol-Maleimide Michael Addition: A thiol (-SH) group, such as the one that can be generated from a methyl ethanethioate group, reacts with a maleimide (B117702) group to form a stable thioether bond. broadpharm.comnanocs.net This reaction is highly specific and proceeds rapidly at physiological pH.

Amine-NHS Ester Acylation: An amine (-NH2) can be acylated by an N-hydroxysuccinimide (NHS) ester to form a stable amide bond. This is a common method for attaching biotin to a PEG linker or for attaching the linker to a protein. mdpi.comwikipedia.org

Keto-Oxyamine Ligation: A ketone or aldehyde reacts with an oxyamine (or hydrazide) to form a stable oxime (or hydrazone) linkage.

The design of a linker like this compound implicitly uses these principles. The biotin moiety provides a high-affinity binding handle for streptavidin. The PEG spacer enhances water solubility and provides spatial separation. axispharm.com The terminal methyl ethanethioate group is a protected thiol, which can be deprotected to reveal a reactive thiol group ready for selective conjugation, for instance, to a maleimide-functionalized antibody, while other functional groups remain unaffected.

Comparative Synthetic Approaches for Related Biotinylated PEG Linkers

The synthesis of this compound is part of a broader class of synthetic strategies for creating biotinylated PEG linkers. While a specific documented synthesis for this exact compound is not detailed in the provided results, its synthesis can be inferred from established methods for creating similar structures. The general approach involves coupling a biotin source to a polyethylene (B3416737) glycol (PEG) spacer that is functionalized with the desired terminal group.

A comparison of common synthetic strategies for related linkers reveals different methodologies, each with its own advantages.

Synthetic MethodDescriptionKey Reagents & ConditionsTypical Application
Amide Bond Formation (DCC/NHS Coupling) The carboxylic acid on biotin is activated with DCC and NHS to form an NHS ester. This activated biotin then reacts with an amine-terminated PEG linker to form a stable amide bond. mdpi.comN,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), amine-functionalized PEG.General synthesis of Biotin-PEG-Amine and related conjugates. mdpi.comwikipedia.org
Multi-step PEG Functionalization A PEG diol is first modified to introduce different functional groups at each end. For example, one end can be converted to an azide and the other to a protected acid. The protected acid is then deprotected and coupled to biotin. google.comTosyl chloride, sodium azide, tert-butyl acrylate (B77674), trifluoroacetic acid (TFA).Creation of heterobifunctional linkers like Biotin-PEG-COOH. google.com
Click Chemistry Conjugation An azide-functionalized PEG linker is reacted with an alkyne-functionalized biotin derivative (or vice versa) via a Cu(I)-catalyzed cycloaddition. This forms a stable triazole linkage. mdpi.comCopper(I) source (e.g., CuI), azide and alkyne-functionalized precursors.Efficient biotinylation of sensitive biomolecules like oligonucleotides and peptides. mdpi.com
Thiol-Maleimide Conjugation A thiol-terminated PEG linker is reacted with a maleimide-activated biotin. This is more commonly used to attach a biotin-PEG-thiol linker to a maleimide-containing protein or surface. nih.govMaleimide-functionalized biotin, thiol-PEG linker, physiological pH.Attaching biotin-PEG linkers to cysteine residues on proteins or to functionalized surfaces. nih.gov

The synthesis of This compound would likely follow a variation of the amide bond formation route. The process would involve:

Synthesis of a PEG2 linker with a terminal amine at one end and a methyl ethanethioate group at the other.

Activation of biotin's carboxylic acid using a coupling agent like DCC/NHS.

Reaction of the activated biotin with the amine-terminated end of the PEG2-methyl ethanethioate linker to form the final product.

This approach allows for the modular construction of the linker with precise control over the identity of the terminal functional group.

Advanced Bioconjugation Applications

Strategies for Protein and Peptide Conjugation

The conjugation of biotin (B1667282) to proteins and peptides is a cornerstone of many diagnostic and research applications. Biotin-PEG2-methyl ethanethioate offers specific advantages in this area due to its reactive thioester group and PEG spacer.

Site-Selective Ligation via Thioester Reactivity

The methyl thioester group of this compound is a key feature that can be exploited for site-selective ligation reactions, most notably in the context of Native Chemical Ligation (NCL). NCL is a powerful technique for the chemical synthesis of large peptides and proteins by joining two unprotected peptide fragments. nih.govnih.govosti.gov The reaction typically occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov

In principle, a peptide modified with this compound at its C-terminus could undergo NCL with a cysteine-containing peptide or protein. The reaction proceeds through a transthioesterification step, followed by a rapid intramolecular S-to-N acyl transfer, resulting in the formation of a native peptide bond at the ligation site. nih.gov While the direct use of this compound in published NCL studies is not extensively documented, the underlying chemistry of peptide thioesters is well-established. osti.govspringernature.com The use of a simple methyl thioester, as present in this compound, is a classic implementation of the thioester functionality required for NCL. rsc.org

Chemoenzymatic Conjugation Methods Utilizing Specific Tags

Chemoenzymatic methods combine the specificity of enzymes with the versatility of chemical reactions to achieve highly selective bioconjugations. Enzymes like sortase A have emerged as powerful tools for protein modification. nih.govbpsbioscience.com Sortase A recognizes a specific peptide motif (e.g., LPXTG) and cleaves the peptide bond between the threonine and glycine (B1666218) residues, forming a thioester intermediate with its own active site cysteine. bpsbioscience.com This intermediate can then react with a nucleophile, typically an N-terminal glycine, to form a new peptide bond.

Recent advancements have shown that sortase A can mediate the ligation of a protein or peptide containing a C-terminal thioester with a peptide bearing an N-terminal glycine, a process termed thioester-assisted sortase-mediated ligation. nih.govresearchgate.net This method shows broad substrate tolerance. In this context, a peptide functionalized with this compound could potentially serve as a substrate for sortase-mediated ligation, enabling the site-specific biotinylation of proteins containing an N-terminal glycine tag. This approach would offer a high degree of control over the site of biotinylation, which is often a critical factor in preserving protein function. nih.gov

Application in Antibody-Drug Conjugate (ADC) Linker Design Research

This compound is primarily recognized as a cleavable linker for the synthesis and study of Antibody-Drug Conjugates (ADCs). nih.gov ADCs are targeted therapeutics that consist of a monoclonal antibody linked to a potent cytotoxic payload, and the linker plays a critical role in the stability and efficacy of the ADC. rsc.orgmdpi.com

The thioester bond in this compound is susceptible to cleavage under specific physiological conditions, categorizing it as a cleavable linker. cam.ac.uk Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into the target cancer cell. nih.govwuxiapptec.com The release is often triggered by the unique environment of the lysosome, such as low pH or the presence of specific enzymes. cam.ac.ukmdpi.com

Research in ADC linker technology investigates various cleavable motifs to optimize the therapeutic window of the conjugate. The study of thioester-based linkers like this compound contributes to the understanding of how different chemical bonds behave in biological systems. The biotin and PEG components of this molecule also serve as valuable tools for in vitro studies, allowing for easy purification and detection of ADC constructs during development.

Studies on linkers with varying PEG lengths and compositions help to elucidate the relationship between linker structure and ADC performance. rsc.orgnih.gov The release mechanism from a thioester linker would likely involve hydrolysis, which can be influenced by the enzymatic environment of the lysosome. sterlingpharmasolutions.com Research using model compounds like this compound allows for the detailed investigation of these cleavage kinetics and the identification of released payload metabolites, which is critical for understanding the ADC's mechanism of action and potential off-target effects. wuxiapptec.comwuxiapptec.com

FeatureImplication in ADC Research
Cleavable Thioester Bond Enables payload release under specific conditions, a key feature of many ADCs. rsc.orgcam.ac.uk
PEG2 Spacer Improves hydrophilicity, potentially reducing aggregation and improving pharmacokinetics. rsc.orgresearchgate.netadcreview.com
Biotin Moiety Facilitates in vitro purification and detection of ADC constructs during development.

Nucleic Acid Functionalization

The functionalization of nucleic acids with biotin is a widely used technique in molecular biology for applications such as affinity purification, immobilization, and detection. nih.gov This is typically achieved by incorporating a biotinylated phosphoramidite (B1245037) during oligonucleotide synthesis or by post-synthesis conjugation to a reactive group on the nucleic acid. springernature.com

While various biotin-PEG derivatives are available for nucleic acid labeling, such as those with azide (B81097), alkyne, or thiol groups for click chemistry or maleimide (B117702) reactions, the use of this compound for this purpose is not well-documented in the scientific literature. nih.govnih.gov The reactivity of a methyl thioester towards common functional groups on nucleic acids is not a standard conjugation strategy. Therefore, based on current knowledge, this compound is not a primary tool for nucleic acid functionalization. Other biotinylated reagents with more specific reactive handles are generally preferred for these applications. springernature.comnih.gov

Surface Modification and Immobilization Strategies

The unique architecture of this compound, featuring a terminal biotin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected thiol group, makes it a versatile tool for the advanced surface modification of various materials. This section explores its application in functionalizing polymeric surfaces and hydrogels, and the critical dynamics of its immobilization on biosensor platforms.

Functionalization of Polymeric Surfaces and Hydrogels

The ability to tailor the surface properties of materials is paramount in numerous biomedical and biotechnological applications. This compound provides a robust method for introducing the highly specific biotin-streptavidin binding system onto various substrates.

Polymeric Surfaces:

Biotin-functionalized polymers are instrumental in applications ranging from targeted drug delivery to creating biomimetic surfaces. rsc.orgnanosoftpolymers.com The "methyl ethanethioate" group of this compound is a thioacetate (B1230152), which serves as a protected form of a thiol (-SH) group. sigmaaldrich.comsigmaaldrich.comnih.gov This protection is advantageous as free thiols can be reactive and prone to oxidation. The thioacetate can be cleaved, often through basic hydrolysis (e.g., using sodium hydroxide) or with specific enzymes, to reveal the reactive thiol. sigmaaldrich.comsigmaaldrich.com This freshly generated thiol can then readily form a stable covalent bond with surfaces, most notably with gold (Au) surfaces, creating a self-assembled monolayer (SAM). sigmaaldrich.comrsc.orgpolysciences.comnanocs.net This process is a cornerstone for functionalizing gold nanoparticles and gold-coated surfaces used in various sensing and diagnostic applications. nih.govnih.govcytodiagnostics.com

The process typically involves immersing the gold-coated polymeric substrate in a solution containing the deprotected Biotin-PEG2-thiol, leading to the formation of a dense and oriented monolayer. rsc.orgresearchgate.net The short PEG2 linker provides a physical spacer, extending the biotin moiety away from the surface to minimize steric hindrance and enhance its accessibility for subsequent binding with streptavidin. nih.gov

Hydrogels:

Hydrogels are three-dimensional, water-swellable polymer networks widely used in tissue engineering and as platforms for biosensing. nih.govresearchgate.net Incorporating bioactive molecules like biotin into the hydrogel matrix can significantly enhance their functionality. Biotin-PEG linkers can be incorporated into hydrogel networks, such as those made from PEG-diacrylate (PEGDA), through mechanisms like thiol-acrylate photopolymerization. nih.gov In this approach, the thiol group (after deprotection of the thioacetate) reacts with the acrylate (B77674) groups of the hydrogel precursor during polymerization, effectively cross-linking the biotin moiety into the hydrogel structure.

This functionalization turns the otherwise bio-inert PEG hydrogel into a specific affinity matrix. nih.govfu-berlin.de These biotinylated hydrogels can then be used to immobilize streptavidin-conjugated growth factors, enzymes, or other proteins, creating a localized and controlled presentation of these biomolecules for applications in tissue regeneration or as 3D biosensing platforms. nih.govresearchgate.netfu-berlin.de The biotin-avidin interaction within the hydrogel provides a stable and highly specific cross-linking mechanism, sometimes obviating the need for potentially toxic chemical cross-linking agents. researchgate.net

Biotin-Streptavidin Immobilization Dynamics on Biosensor Platforms

The immobilization of biotinylated ligands onto streptavidin-coated biosensor surfaces is a fundamental technique in label-free interaction analysis, such as Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM-D). bioradiations.comnih.govbiosensingusa.com The dynamics of this interaction are critical for the performance and reproducibility of the biosensor.

The binding between biotin and streptavidin is one of the strongest known non-covalent interactions, characterized by an exceptionally low dissociation constant (K_D), often in the femtomolar (10⁻¹⁵ M) range. nih.govnih.govresearchgate.net This near-irreversible binding minimizes ligand leaching from the sensor surface, ensuring a stable baseline for subsequent analyte binding experiments. bioradiations.com

Studies using techniques like SPR have quantified the kinetics of this interaction. The association rate constant (k_a) is typically very fast, while the dissociation rate constant (k_d) is extremely slow, confirming the stability of the complex. The structure of the immobilized streptavidin layer itself also has a profound effect on the subsequent binding of biotinylated probes. A well-ordered and rigid streptavidin film generally allows for a more efficient and uniform presentation of the captured biotinylated molecules, leading to higher sensitivity in biosensing applications. nih.gov

Below is a table summarizing representative kinetic parameters for the interaction between biotinylated ligands and streptavidin on a biosensor surface, highlighting the influence of the immobilization strategy.

LigandImmobilization Platformk_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (nM)Reference
Biotinylated PeptideStreptavidin (SA) Chip (SPR)3.5 x 10⁶3.9 x 10⁻²10.9 biosensingusa.com
Biotinylated ProteinStreptavidin (SA) Chip (SPR)--25.35 bio-techne.com
Biotinylated DNAStreptavidin on Biotin-Thiol SAM (SPR)HighLow- nih.gov
Biotinylated DNAStreptavidin (covalent amine coupling)Lower than SAMHigher than SAM- nih.gov

Table 1: Representative kinetic and affinity data for biotin-streptavidin interactions on biosensor platforms. The values demonstrate the strong affinity and are influenced by the specific ligand and the structure of the streptavidin surface. Data for specific this compound was not available; the table presents data for similar biotinylated systems to illustrate the principles.

Development of Novel Molecular Probes

The unique properties of this compound, particularly its ability to be anchored to specific surfaces via its thiol end, make it an excellent component for the construction of sophisticated molecular probes. These probes are essential tools in various advanced research fields, including single-molecule force spectroscopy (SMFS) and high-resolution imaging.

A prominent application is the functionalization of Atomic Force Microscopy (AFM) tips. nih.govjku.at By immobilizing this compound onto a gold-coated AFM tip, the tip is transformed into a highly specific probe for streptavidin or avidin-functionalized surfaces. The deprotected thiol group forms a stable covalent bond with the gold coating of the AFM cantilever. nih.gov The PEG2 linker acts as a flexible spacer, allowing the terminal biotin to freely orient itself and bind effectively to its target protein. researchgate.netjku.at

These biotin-functionalized AFM tips can be used to:

Measure Binding Forces: By bringing the tip into contact with a surface coated with streptavidin and then retracting it, the force required to rupture the single biotin-streptavidin bond can be measured with piconewton resolution. nih.govplos.org This provides fundamental insights into the strength and energy landscape of this classic ligand-receptor interaction.

Map Receptor Distribution: The AFM can be operated in a mode where the tip is scanned across a surface, such as a cell membrane. Adhesion events, registered as the tip binds to streptavidin molecules, can be used to map the location and distribution of these proteins with nanoscale resolution. jku.at

Study Interaction Dynamics: Dynamic force spectroscopy, where the pulling speed is varied, allows researchers to investigate the kinetic parameters (like the dissociation rate) of the bond under mechanical load. plos.org

The use of a well-defined linker like this compound is critical for these experiments. It ensures a consistent distance between the tip and the biotin moiety, leading to more uniform and interpretable force measurements. nih.govplos.org These molecular probes have been instrumental in characterizing the biotin-streptavidin system and serve as a model for studying more complex biological interactions at the single-molecule level. nih.govacs.org

Mechanistic Insights and Molecular Interactions

Biotin-Streptavidin Binding Kinetics and Thermodynamics in Conjugates

The interaction between biotin (B1667282) and streptavidin is one of the strongest non-covalent bonds known in nature, characterized by a very low dissociation constant (Kd) in the femtomolar range. nih.gov This robust interaction is central to the utility of Biotin-PEG2-methyl ethanethioate in various bioanalytical and therapeutic applications.

Influence of PEG Spacer on Binding Affinity and Steric Hindrance

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer between biotin and a conjugated molecule plays a crucial role in preserving the high-affinity interaction with streptavidin. The PEG linker acts as a flexible arm, effectively distancing the biotin moiety from the bulk of the conjugated partner. This separation minimizes steric hindrance that could otherwise obstruct the biotin from accessing the deep binding pocket of the streptavidin tetramer. broadpharm.com

The table below summarizes findings on the influence of PEG linker length on streptavidin binding.

LinkerObservationReference
PEG2-biotinBinds the most avidin (B1170675) with fast kinetics and no deleterious effects on the lipid layer. nih.gov
PEG11-biotinLess effective at binding avidin at low concentrations (<2%) but shows increased availability at higher concentrations. nih.gov
Biotin-PEG-lipids (1k, 5k)Streptavidin binds to multiple neighboring sites, reducing chain viscoelasticity. nih.gov
Biotin-PEG-lipids (40k)Streptavidin binds at a one-to-one stoichiometry, increasing chain viscoelasticity. nih.gov

The thermodynamic profile of the biotin-streptavidin interaction is also noteworthy. The binding process is spontaneous, as indicated by a negative Gibbs free energy (ΔG). aimspress.com Interestingly, the driving force of this interaction is temperature-dependent. At lower temperatures (15-25°C), the binding is entropically driven, while at higher temperatures (30-40°C), it becomes enthalpically driven. aimspress.com This shift is attributed to changes in the polarization state of the interacting groups and the role of water molecules in the binding site. aimspress.com The binding is characterized by a negative heat capacity change (ΔCp), which is indicative of the burial of nonpolar surface areas upon complex formation. aimspress.comresearchgate.net

Regenerative Biosensor Surface Interactions

The strong and stable nature of the biotin-streptavidin bond is a double-edged sword in the context of biosensors. While it allows for the stable immobilization of biotinylated molecules, it also makes the sensor surface difficult to regenerate for subsequent assays. researchgate.netnih.gov However, innovative approaches have been developed to create regenerative biosensor platforms that utilize the biotin-streptavidin interaction in a reversible manner.

One such method involves the use of a desthiobiotin-functionalized surface. researchgate.netnih.gov Desthiobiotin is an analog of biotin that binds to streptavidin with lower affinity. A biotinylated "bait" molecule can be attached to the sensor chip via a streptavidin bridge. This setup is stable enough for performing multiple cycles of "prey" molecule injection and removal using common regenerating agents like acidic buffers or high salt solutions. researchgate.netnih.gov When a new experiment with a different bait molecule is desired, the entire streptavidin-biotinylated bait complex can be stripped from the desthiobiotin surface using a combination of free biotin, a chaotropic agent like guanidinium (B1211019) thiocyanate, a protease such as pepsin, and a detergent like SDS. researchgate.netnih.gov This process allows for the complete regeneration of the chip surface, making the biosensor reusable for various applications. researchgate.netnih.gov

The kinetics of ligand immobilization on streptavidin-coated biosensors are critical for developing reproducible assays. sartorius.com The process is typically optimized by determining the ideal concentration of the biotinylated ligand and the necessary incubation time to achieve a stable and maximal binding response. sartorius.com

Cellular Uptake Mechanisms of Biotin-Conjugates

The cellular uptake of biotin and its conjugates is a key area of research, particularly for targeted drug delivery to cancer cells, which often overexpress biotin transporters.

Evaluation of Sodium-Dependent Multivitamin Transporter (SMVT) Involvement

The primary mechanism for biotin uptake in human cells is through the Sodium-Dependent Multivitamin Transporter (SMVT), also known as SLC5A6. researchgate.netnih.govtandfonline.com This transporter is a transmembrane protein that facilitates the uptake of several essential vitamins, including biotin, pantothenic acid, and lipoic acid. nih.govtandfonline.com The transport process is an active, carrier-mediated mechanism that is dependent on a sodium gradient. nih.govnih.gov

SMVT is expressed in various tissues, including the intestine, liver, placenta, and brain. researchgate.netnih.gov Notably, its expression is often upregulated in various cancer cell lines, such as those from breast, ovarian, lung, and colon cancers, making it an attractive target for delivering therapeutic agents specifically to tumor cells. nih.govresearchgate.netrsc.org

Studies using biotinylated prodrugs have demonstrated that these conjugates are recognized and transported by SMVT, leading to enhanced cellular accumulation compared to the unconjugated drug. nih.gov The kinetic parameters of biotin uptake via SMVT have been characterized in different cell lines.

Cell LineKm (µM)Vmax (pmol/mg protein/min)Reference
Human Corneal Epithelial Cells (HCEC)296.2 ± 25.977.2 ± 2.2 nih.gov
Human Retinal Pigment Epithelial (D407)863.8 ± 66.9308.3 ± 10.7 nih.gov
Human Keratinocytes (HaCaT)23Not specified tandfonline.comnih.gov

It is important to note that for SMVT to recognize and transport a molecule, a free carboxylic acid group on the biotin molecule is generally considered essential. tandfonline.comnih.gov This presents a paradox for many biotin-drug conjugates where this carboxyl group is modified to form an amide or ester linkage with the therapeutic payload. tandfonline.comnih.gov

Investigation of Alternative Biotin Transporter or Receptor-Mediated Pathways

The observation that many biotin conjugates lacking a free carboxyl group still exhibit enhanced cellular uptake has led to the investigation of alternative transport mechanisms. tandfonline.comnih.gov

One significant alternative pathway is mediated by the monocarboxylate transporter 1 (MCT-1). tandfonline.comnih.govmdpi.com MCT-1 has been identified as a high-affinity biotin transporter in human peripheral blood mononuclear cells and keratinocytes. tandfonline.comnih.gov Notably, the affinity of MCT-1 for biotin is significantly higher (Km of ~2.6 nM) than that of SMVT. tandfonline.comnih.gov This transporter is specific for biotin and is not inhibited by other SMVT substrates like lipoic acid and pantothenic acid. tandfonline.comnih.gov

Furthermore, for larger biotinylated constructs such as nanoparticles, endocytosis is a likely uptake mechanism. nih.gov This process involves the engulfment of the nanoparticle by the cell membrane, triggered by the binding of the biotin ligand to receptors on the cell surface. rsc.org The exact nature of these receptors and the full extent of their role in the uptake of various biotin conjugates are still areas of active investigation. tandfonline.comnih.gov The complexity of these uptake mechanisms suggests that the efficiency of biotin-targeted therapies may depend on a combination of multiple transport pathways. mdpi.com

Conformational Effects of PEGylation on Conjugated Biomolecules

The process of PEGylation, or the attachment of PEG chains to biomolecules, can have significant effects on the structure and function of the conjugated partner. While generally beneficial for improving solubility and reducing immunogenicity, the specific impact on conformational stability is highly dependent on the site of attachment and the nature of the linker. nih.govnih.gov

Studies using model proteins have shown that PEGylation can either stabilize or destabilize the protein's folded structure. nih.gov The stabilizing effect is often attributed to the local desolvation of the protein surface by the PEG chain. nih.gov Attaching a short PEG oligomer, such as the PEG2 unit in this compound, to planar polar groups near the peptide backbone has been found to be particularly effective at enhancing conformational stability. nih.gov

The table below presents data on the change in folding free energy (ΔΔG°folding) of a model protein (WW domain) upon PEGylation at different sites and with different linkers. A more negative value indicates greater stabilization.

ConjugateLinker TypeΔΔG°folding (kcal/mol)Reference
Asn-PEGAmide-0.70 ± 0.04 nih.govnih.gov
Gln-PEGAmide (one additional methylene (B1212753) group)-0.33 ± 0.02 nih.gov

These findings highlight that even subtle changes in the linker, such as the addition of a single methylene group, can significantly alter the stabilizing effect of the PEG chain. nih.gov The distance of the PEG from the protein backbone appears to be a critical factor, with shorter linkers that place the PEG in close proximity to the protein surface providing optimal stabilization. nih.gov This enhanced conformational stability can, in turn, lead to increased resistance to proteolysis and a longer circulating half-life for therapeutic proteins. nih.govnih.gov

Mechanisms of Thioester Hydrolysis and Cleavage in Biological Contexts

The thioester linkage in this compound is a critical functional group, the cleavage of which is fundamental to its utility in various biochemical applications. This cleavage, or hydrolysis, can proceed through several mechanisms within a biological milieu, primarily categorized as non-enzymatic chemical hydrolysis and enzyme-catalyzed hydrolysis. The specific pathway and rate of cleavage are influenced by the local microenvironment, including pH and the presence of specific enzymes.

Chemical Hydrolysis and Cleavage

For instance, studies on simple alkyl thioesters, which serve as a model for the methyl ethanethioate portion of the subject molecule, have provided detailed kinetic data. For S-methyl thioacetate (B1230152) at 23°C, the half-life for hydrolysis at a neutral pH of 7 is approximately 155 days, indicating significant stability. nih.gov However, this stability decreases at alkaline pH, where base-catalyzed hydrolysis becomes more rapid. nih.gov

Beyond spontaneous hydrolysis, thioester bonds can be cleaved by specific chemical agents. A notable example is the use of hydroxylamine (B1172632) (NH₂OH) and its derivatives. gbiosciences.com Neutral hydroxylamine can efficiently cleave thioester bonds, a reaction that forms the basis of techniques like Acyl-Biotinyl Exchange (ABE) for studying protein palmitoylation. gbiosciences.com The mechanism involves the nucleophilic attack of hydroxylamine on the thioester, leading to the release of the thiol. gbiosciences.com N-(tert-Butyl)hydroxylamine, a derivative, has also been shown to cleave thioester linkages, mimicking the action of thioesterase enzymes. researchgate.net

Table 1: Kinetic Parameters for the Hydrolysis of a Model Alkyl Thioester (S-methyl thioacetate) in Water
ParameterValueConditionReference
Acid-Mediated Hydrolysis Rate Constant (kₐ)1.5 x 10⁻⁵ M⁻¹s⁻¹General nih.gov
Base-Mediated Hydrolysis Rate Constant (kₑ)1.6 x 10⁻¹ M⁻¹s⁻¹General nih.gov
pH-Independent Hydrolysis Rate Constant (kₒ)3.6 x 10⁻⁸ s⁻¹General nih.gov
Half-life (t₁/₂) for Hydrolysis155 dayspH 7, 23°C nih.gov
Half-life (t₁/₂) for Thiol-Thioester Exchange38 hourspH 7, 23°C, [Thiol] = 1 mM nih.gov

Enzymatic Cleavage by Thioesterases

In living cells, the primary mechanism for the cleavage of thioester bonds is catalysis by a diverse class of enzymes known as thioesterases (TEs) or thiolester hydrolases (EC 3.1.2). nih.govwikipedia.org These enzymes are ubiquitous and play crucial roles in numerous metabolic pathways, including fatty acid and polyketide synthesis, by catalyzing the hydrolysis of thioester bonds in a wide array of substrates. nih.govnih.gov

Thioesterases are organized into numerous families based on sequence conservation and structure. nih.gov The two major structural types are Type I and Type II. wikipedia.org Type I thioesterases, such as many members of the acyl-CoA thioesterase (ACOT) family, possess the α/β-hydrolase domain commonly found in lipases and esterases. wikipedia.org Type II thioesterases are characterized by a structural motif called the 'Hotdog fold' domain. wikipedia.org The specific enzyme's substrate specificity, subcellular location, and tissue expression determine its precise regulatory role in metabolism. wikipedia.org For example, thioesterases are involved in terminating fatty acid synthesis, releasing the fatty acid from its acyl carrier protein, and in β-oxidation pathways. nih.govwsu.edu

The catalytic mechanism for many hydrolytic enzymes, including some thioesterases, proceeds in two phases. libretexts.orglibretexts.org It often involves the formation of a covalent enzyme-substrate intermediate, for example, through the transfer of the acyl group to an active-site serine residue. libretexts.org In a subsequent step, a nucleophilic water molecule, often activated by another active site residue, attacks this intermediate, completing the hydrolysis and releasing the carboxylate product while regenerating the enzyme. libretexts.org

Table 2: Major Types and Functions of Thioesterase Enzymes
Enzyme Type/FamilyStructural FoldGeneral Function/RoleReference
Type I Acyl-CoA Thioesterases (ACOTs)α/β-Hydrolase DomainFatty acid metabolism, hydrolysis of acyl-CoAs. wikipedia.org
Type II Acyl-CoA Thioesterases (ACOTs)'Hotdog Fold' DomainDiverse roles in fatty acid metabolism and other pathways. wikipedia.org
Palmitoyl-Protein Thioesterases (PPT)Not specifiedDepalmitoylation of proteins (cleavage of thioester-linked palmitate). researchgate.net
Polyketide Synthase (PKS) Thioesterase DomainNot specifiedChain release and cyclization in polyketide antibiotic synthesis. nih.govtaylorandfrancis.com

Applications in Advanced Biochemical and Materials Research

Research in Proteomics and Glycomics

The unique properties of biotin-PEG linkers, particularly those with cleavable elements, have made them powerful tools in the fields of proteomics and glycomics. These reagents facilitate the selective enrichment and identification of proteins and their modifications.

Quantitative Tagging Strategies for Post-Translational Modification Profiling

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and interaction networks. biochempeg.comnih.gov The study of PTMs, however, can be challenging due to their low abundance and dynamic nature. Biotin-based tagging strategies offer a powerful method for enriching and quantifying PTM-containing peptides.

While direct research citing Biotin-PEG2-methyl ethanethioate for PTM profiling is limited, the principles are well-established with similar molecules. For instance, a study utilized iodoacetyl-PEG2-biotin, a structurally related compound, for the enrichment of cysteinyl peptides in a quantitative proteomics workflow. This method, combined with mass differential tags for relative and absolute quantification (mTRAQ), allowed for a significant reduction in sample complexity and an increase in proteome coverage. The biotin (B1667282) tag enabled the efficient capture of cysteine-containing peptides, which are often sites of PTMs like S-nitrosylation or can be used as a proxy for protein quantification.

Table 1: Representative Data from a Cysteine-Based Peptide Enrichment Strategy

FeatureResult
Fractionation Efficiency (Standard Protein) >90%
Fractionation Efficiency (MCF7 Cell Lysate) >90%
Effect on mTRAQ Quantification No significant effect observed

This table illustrates the effectiveness of a biotin-PEG-based enrichment strategy in a quantitative proteomics context, demonstrating high efficiency in separating tagged peptides without interfering with subsequent quantification.

The cleavable nature of linkers like this compound is particularly advantageous in such workflows. After enrichment on a streptavidin support, the captured peptides can be released by cleaving the linker, which facilitates their analysis by mass spectrometry without the interference of the large biotin-streptavidin complex. nih.govresearchgate.net

Site-Specific Labeling for Protein Structural and Functional Studies

Understanding the structure and function of proteins often requires their specific labeling with probes such as fluorescent dyes or other reporter molecules. Biotin-PEG linkers can be instrumental in achieving this site-specific modification. The thiol group, once deprotected from the methyl ethanethioate form, can be selectively reacted with a unique cysteine residue on a protein of interest. This allows for the precise attachment of the biotin-PEG linker to a predetermined location on the protein's surface.

The attached biotin can then serve as a high-affinity handle for various downstream applications. For example, it can be used to immobilize the protein on a streptavidin-coated surface for structural studies using techniques like surface plasmon resonance (SPR) or atomic force microscopy (AFM). Alternatively, the biotin tag can be used to attach a fluorescently labeled streptavidin molecule, enabling the visualization of the protein's localization and dynamics within a cell.

Design and Engineering of Affinity-Based Purification Systems

The strong and specific interaction between biotin and streptavidin is the cornerstone of many affinity purification strategies. nih.gov this compound can be employed to create highly specific and efficient affinity matrices for the purification of target proteins.

The deprotected thiol group of the linker can be used to covalently attach it to a solid support, such as agarose (B213101) or magnetic beads, that has been activated with a thiol-reactive group. This results in a biotinylated matrix that can selectively capture streptavidin-fusion proteins or other proteins that have been engineered to bind to biotin.

A key advantage of using a cleavable linker like this compound in this context is the ability to elute the captured protein under mild conditions. Instead of using harsh denaturing agents to disrupt the strong biotin-streptavidin interaction, the linker itself can be cleaved, releasing the protein of interest while the streptavidin remains bound to the matrix. This is particularly beneficial for purifying sensitive proteins or protein complexes that might be damaged by traditional elution methods.

Integration into Nano-Materials and Nano-Systems Research

The field of nanotechnology has greatly benefited from the use of biotin-PEG linkers for the functionalization of various nanomaterials. These linkers provide a bridge between the inorganic world of nanoparticles and the biological world of proteins and cells.

Functionalization of Nanoparticles for Targeted Delivery Research

Nanoparticles, such as gold nanoparticles or liposomes, are being extensively investigated as carriers for targeted drug delivery. nih.govrsc.org this compound and similar thiol-containing biotin-PEG derivatives are ideal for functionalizing these nanoparticles. The thiol group allows for the stable attachment of the linker to the nanoparticle surface, particularly in the case of gold nanoparticles where a strong gold-sulfur bond is formed. polysciences.comnanocs.netcreativepegworks.com

The biotin moiety on the surface of the nanoparticle can then act as a targeting ligand, directing the nanoparticle to cells that overexpress biotin receptors. This targeted approach can enhance the delivery of therapeutic agents to diseased tissues while minimizing off-target effects. The PEG spacer plays a crucial role in this application by increasing the biocompatibility of the nanoparticles and reducing non-specific protein adsorption, which can improve their circulation time in the body.

Table 2: Example of Nanoparticle Functionalization for Targeted Delivery

Nanoparticle SystemFunctionalization LigandTargeting MoietyKey Finding
Paclitaxel-loaded PLGA NanoparticlesPLA-PEG-BiotinBiotinEnhanced anti-cancer effectiveness in a mouse xenograft tumor model. nih.gov
Gold NanoparticlesBiotin-PEG-ThiolBiotinEnables specific binding to streptavidin for diagnostic and sensing applications. polysciences.comcreativepegworks.com

This table provides examples of how biotin-PEG linkers are used to functionalize nanoparticles for enhanced therapeutic efficacy and targeted binding.

Fabrication of Micro- and Nano-Patterned Bioconjugates

The ability to create spatially defined patterns of biomolecules on a surface is essential for many applications in cell biology, biosensing, and tissue engineering. Biotin-PEG linkers are instrumental in the fabrication of such micropatterned surfaces.

Techniques like microcontact printing or photolithography can be used to create patterns of biotin-PEG linkers on a substrate. researchgate.netnih.govresearchgate.net For instance, a surface can be coated with a thiol-reactive monolayer, and then a stamp inked with this compound (after deprotection) can be used to transfer the linker to specific locations on the surface. These biotin-patterned areas can then be used to immobilize streptavidin-conjugated proteins or other biomolecules with high precision. This allows for the creation of well-defined cellular microenvironments to study cell adhesion, migration, and signaling in a controlled manner.

Application in Ligand-Receptor Interaction Studies

The study of interactions between ligands and their corresponding receptors is fundamental to understanding a vast array of biological processes. This compound, through its terminal biotin moiety, leverages the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin). This interaction, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), is one of the most robust biological interactions known. nih.govbioradiations.com The methyl ethanethioate group, upon hydrolysis of the acetyl group, provides a thiol (-SH) group that can readily form stable bonds with gold surfaces or maleimide-functionalized molecules.

This dual functionality allows for the controlled immobilization of biotinylated molecules onto sensor surfaces for analysis using techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D). nih.govresearchgate.net In a typical experimental setup, a gold sensor surface is functionalized with Biotin-PEG2-thiol (the activated form of this compound). This creates a self-assembled monolayer (SAM) with biotin groups presented at the interface. nih.gov A receptor protein, such as streptavidin, can then be introduced and its binding to the immobilized biotin can be monitored in real-time.

Research has demonstrated that the length of the PEG spacer can influence the binding of streptavidin. While longer PEG chains can sometimes lead to a decrease in the amount of specifically adsorbed streptavidin, the presence of a spacer is crucial for overcoming steric hindrance and ensuring the accessibility of the biotin moiety to the binding pocket of streptavidin.

Atomic Force Microscopy (AFM) has also been employed to probe the mechanics of the biotin-streptavidin interaction at the single-molecule level. uj.edu.plnih.gov By functionalizing an AFM tip with streptavidin and a surface with biotin (using a linker like Biotin-PEG2-thiol), the force required to rupture the bond can be measured. These studies have revealed the presence of multiple activation barriers in the dissociation process, providing deep insights into the energy landscape of this remarkable interaction. nih.gov

Table 1: Representative Data from Ligand-Receptor Interaction Studies

Analytical TechniqueParameter MeasuredTypical Value/ObservationReference
Surface Plasmon Resonance (SPR)Dissociation Constant (Kd) of Biotin-Streptavidin~10⁻¹⁵ M nih.govbioradiations.com
Quartz Crystal Microbalance (QCM-D)Streptavidin Adsorption on Biotinylated SAMFormation of a stable monolayer researchgate.net
Atomic Force Microscopy (AFM)Unbinding Force of Single Biotin-Streptavidin Pair~200 pN uj.edu.pl

Role in Advanced Polymer Chemistry for Biomedical Research

In the field of biomedical research, there is a significant demand for advanced polymeric materials with tailored properties for applications such as drug delivery, tissue engineering, and diagnostics. This compound serves as a critical building block in the synthesis of such functional polymers.

The ability to incorporate biotin into a polymer chain allows for the subsequent attachment of streptavidin-conjugated molecules, such as targeting ligands, imaging agents, or therapeutic proteins. This modular approach provides a versatile platform for creating multifunctional materials.

A notable application is in the development of targeted drug delivery systems. For instance, biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be synthesized with a PEG-biotin block (PLGA-PEG-Biotin). researchgate.netresearchgate.netnih.gov The PEG component enhances the polymer's hydrophilicity and circulation time in the body, while the biotin serves as a targeting moiety. These polymers can be formulated into nanoparticles encapsulating a therapeutic agent. researchgate.netnih.govnih.gov

Studies have shown that nanoparticles decorated with biotin exhibit enhanced uptake by cancer cells that overexpress the biotin receptor. nih.gov For example, PLGA-PEG-Biotin nanoparticles loaded with the anti-cancer drug 15,16-dihydrotanshinone I (DI) demonstrated significantly higher cytotoxicity towards HeLa cervical cancer cells compared to non-targeted nanoparticles. nih.gov This was attributed to the specific interaction between the biotin on the nanoparticle surface and the biotin receptors on the cancer cells, leading to increased cellular internalization.

The synthesis of these functionalized polymers involves standard coupling chemistries. The carboxylic acid end of PLGA can be activated and reacted with the amine group of a Biotin-PEG-amine derivative to form a stable amide bond. The resulting copolymer can then self-assemble into nanoparticles in an aqueous environment.

Table 2: Characterization of Biotinylated PLGA Nanoparticles for Drug Delivery

Polymer CompositionNanoparticle Size (nm)Encapsulation Efficiency (%)DrugTarget Cell LineReference
PLGA-PEG-Biotin~150-200>70%SN-38Biotin receptor-overexpressing cancer cells researchgate.net
Biotin-PEG-PLGA~130~85%15,16-dihydrotanshinone IHeLa nih.gov

Future Research Directions and Methodological Challenges

Development of Next-Generation Bioconjugation Strategies

The evolution of bioconjugation techniques is moving towards greater precision, efficiency, and control over the modification of biomolecules. Biotin-PEG2-methyl ethanethioate is positioned to play a role in these next-generation strategies, particularly in the realm of antibody-drug conjugates (ADCs) and other targeted therapies.

The methyl ethanethioate moiety of the compound is a key feature, acting as a precursor to a reactive thiol group. This functionality is central to chemoselective ligation techniques, such as native chemical ligation (NCL), which allow for the precise joining of peptide and protein fragments. Future research is likely to focus on optimizing reaction conditions to improve the efficiency and yield of ligations involving this thioester. This includes exploring novel catalysts and reaction media to facilitate the conjugation process, especially at challenging junctions in complex protein structures. nih.gov

Elucidation of Complex Biological Uptake Pathways for Biotin (B1667282) Conjugates

A critical aspect of harnessing biotin-based conjugates for targeted applications is a thorough understanding of their interaction with and uptake by cells. The biological pathways governing the cellular internalization of biotin conjugates are complex and not fully elucidated. While the sodium-dependent multivitamin transporter (SMVT) is a known pathway for biotin uptake, the modification of biotin's carboxylic acid group during conjugation, as is the case with this compound, raises questions about the involvement of this transporter.

Future research will need to dissect the specific uptake mechanisms for conjugates of this compound. This will involve investigating alternative receptors and endocytic pathways that may be involved in their internalization. The presence of the PEG linker adds another layer of complexity. PEGylation is known to alter the pharmacokinetic and biodistribution profiles of therapeutic molecules, often leading to prolonged circulation and reduced clearance. koreascience.krresearchgate.netnih.gov Studies will be required to determine how the PEG2 spacer in this specific compound influences its interaction with cell surface receptors and its subsequent intracellular trafficking.

Advanced Characterization Techniques for this compound Conjugates

The precise characterization of bioconjugates is essential for ensuring their quality, consistency, and performance. The unique chemical nature of this compound and its conjugates presents specific analytical challenges that necessitate the use of advanced characterization techniques.

Mass spectrometry (MS) is a powerful tool for the analysis of bioconjugates, providing information on molecular weight, conjugation site, and drug-to-antibody ratio. nih.gov However, the lability of the thioester bond in this compound can pose a challenge during MS analysis, potentially leading to fragmentation and inaccurate characterization. nih.gov Future methodological developments will likely focus on optimizing MS conditions, such as using soft ionization techniques, to preserve the integrity of the conjugate during analysis. High-resolution mass spectrometry (HR-MS) will be crucial for confirming the formation of desired ligation products and identifying any side products. acs.org

Nuclear magnetic resonance (NMR) spectroscopy is another invaluable technique for the structural elucidation of bioconjugates. azom.com 1D and 2D NMR methods can provide detailed information about the connectivity of atoms and the three-dimensional structure of the conjugate. For conjugates of this compound, NMR can be used to confirm the successful formation of the thioester linkage and to study the conformation of the PEG linker. acs.org The development of specialized NMR techniques, such as those for analyzing large protein assemblies, will be beneficial for characterizing complex conjugates. azom.com

Given the heterogeneity that can arise during bioconjugation reactions, techniques that can separate and characterize different species are also critical. Methods like liquid chromatography-mass spectrometry (LC-MS) are essential for analyzing the products of ligation reactions and for purifying the desired conjugate. acs.org

Expansion of Applications in Multi-Modal Research Probes

The modular nature of this compound makes it an attractive building block for the construction of multi-modal research probes. These probes, which combine different imaging or detection modalities into a single entity, are powerful tools for studying complex biological systems.

One promising application is in the development of nanoparticle-based probes. For instance, the thioester functionality of this compound can be converted to a thiol, which can then be used to anchor the molecule to the surface of gold nanoparticles. The biotin moiety can then serve as a targeting ligand to direct the nanoparticles to specific cells or tissues. These biotin-PEG-gold nanoparticle probes can be used for the simultaneous detection of multiple biomarkers, such as nucleic acids and proteins, through techniques like microarray assays. nih.gov The PEG linker in this context helps to improve the stability and biocompatibility of the nanoparticles. nih.gov

Future research will likely explore the use of this compound to create probes that combine different imaging modalities, such as fluorescence, magnetic resonance imaging (MRI), and positron emission tomography (PET). By conjugating different imaging agents to a scaffold that also incorporates this compound, researchers can create probes that provide complementary information about biological processes in vitro and in vivo. The cleavable nature of the thioester bond could also be exploited to design "smart" probes that are activated in response to specific stimuli in the cellular environment.

Challenges in Scalable Synthesis and Purification for Research-Grade Materials

The translation of promising research tools from the laboratory to broader use depends on the ability to produce them in sufficient quantities and at a high level of purity. The scalable synthesis and purification of this compound and its conjugates present several challenges that need to be addressed.

The synthesis of peptide thioesters, which are chemically similar to the reactive end of this compound, can be complex and may require multi-step procedures. nih.gov Achieving high yields and purity on a larger scale can be difficult, and side reactions, such as hydrolysis of the thioester, need to be carefully controlled. nih.gov The purification of the final product often requires sophisticated chromatographic techniques, such as high-performance liquid chromatography (HPLC), to remove unreacted starting materials and side products. nih.gov

Ensuring the stability of the research-grade material during storage and handling is another critical challenge. The reactive nature of the thioester group makes the compound susceptible to degradation, particularly in the presence of moisture or nucleophiles. Therefore, developing robust protocols for synthesis, purification, and storage will be essential for making high-quality this compound readily available to the research community. Further research into solid-phase synthesis methods and novel purification strategies could help to overcome some of these challenges and facilitate the wider adoption of this versatile bioconjugation reagent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.